(3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

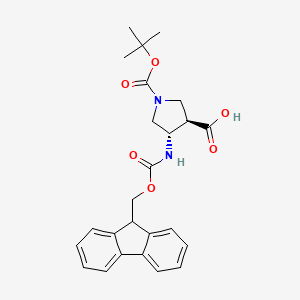

This compound is a protected pyrrolidine derivative featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen (position 1) and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the amino substituent at position 3. The carboxylic acid at position 3 makes it a valuable building block in peptide synthesis, particularly for introducing constrained amino acid motifs or stereochemical diversity . Its molecular formula is C25H28N2O6, with a molecular weight of 452.50 g/mol .

Properties

IUPAC Name |

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJLYIHNKUJSBA-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434403 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267230-44-4 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 452.51 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, which are crucial in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.51 g/mol |

| CAS Number | 267230-44-4 |

| Purity | ≥97% |

The primary mechanism of action involves the use of the Fmoc group as a protecting agent for amines during solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild basic conditions, allowing for the subsequent reaction of free amines in peptide formation . This property makes the compound valuable in synthesizing peptides and proteins, which are essential in drug development.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an inhibitor against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant inhibitory activity against key enzymes involved in the fatty acid biosynthesis pathway of M. tuberculosis, particularly enoyl acyl carrier protein reductase (InhA). This enzyme is crucial for the survival of the bacterium, making it a target for novel anti-tuberculosis drugs .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways. In particular, its derivatives have been tested against InhA and have demonstrated promising results in inhibiting enzyme activity, which is critical for developing new therapeutic agents targeting resistant strains of bacteria .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study conducted by researchers synthesized a series of pyrrolidine derivatives and screened their activity against M. tuberculosis strains. Among these, several compounds exhibited potent inhibitory effects on InhA, with some showing efficacy against multi-drug resistant strains .

- Peptide Synthesis Applications : The compound's role as a protecting group has been extensively documented in peptide synthesis literature, where it facilitates the formation of complex peptides that could serve as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Level | Notes |

|---|---|---|

| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid | Moderate | Lacks hydrophobic properties |

| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acid | Low | Different steric properties |

| 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | High | Used in different synthetic applications |

Scientific Research Applications

Applications in Medicinal Chemistry

- Drug Development : The compound serves as a building block in the synthesis of peptide-like drugs. Its structure can be modified to enhance pharmacological properties such as potency, selectivity, and bioavailability.

- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. Research is ongoing to explore its efficacy against various cancer cell lines.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurodegenerative diseases. Its potential role in modulating neurotransmitter systems is being investigated.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of derivatives based on this compound. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting a pathway for further drug development focused on targeted therapies.

- Case Study 2 : Research conducted at a leading university explored the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The findings indicated that it could reduce amyloid plaque formation and improve cognitive function, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Stereochemical Variants

- (2R,4R)-1-Boc-N-Fmoc-4-aminopyrrolidine-2-carboxylic acid Key Difference: The stereochemistry at positions 2 and 4 (2R,4R vs. 3R,4S in the target compound) alters the spatial arrangement of functional groups. Impact: This variant may exhibit distinct hydrogen-bonding patterns and conformational preferences, influencing its role in peptide secondary structure formation (e.g., beta-turn induction) . Molecular Weight: 452.50 g/mol (identical to the target compound) .

- (2S,4S)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid Key Difference: Carboxylic acid at position 2 instead of position 3.

Protecting Group Variations

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid Key Difference: Replaces the Boc group with a pent-4-en-1-yloxycarbonyl group. Impact: The pentenyl group is less sterically hindered than Boc, enabling milder deprotection conditions (e.g., iodine or electrochemical methods). However, the double bond introduces susceptibility to oxidation . Molecular Weight: 464.5 g/mol (higher than the target compound) .

- (2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Key Difference: Substitutes the Boc-amino group with a tert-butoxy ether. Impact: The ether is stable under acidic conditions, requiring harsher deprotection (e.g., strong acids or hydrogenolysis) compared to the acid-labile Boc group .

Functional Group Modifications

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Key Difference: Replaces the pyrrolidine ring with an oxetane. Impact: The oxetane’s rigidity and reduced ring strain enhance metabolic stability in drug candidates but may reduce solubility due to increased hydrophobicity . Hazard Profile: Higher toxicity (skin corrosion, Category 2A eye irritation) compared to the target compound’s irritation hazards .

Data Tables

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Research Findings

- Stereochemistry: The (3R,4S) configuration of the target compound is critical for mimicking natural amino acid conformations, whereas (2R,4R) or (2S,4S) variants may disrupt peptide backbone geometry .

- Protecting Group Orthogonality : The Boc/Fmoc combination in the target compound allows sequential deprotection, a cornerstone of modern peptide synthesis. Alternatives like pentenyloxycarbonyl or tert-butoxy lack this versatility .

- Safety Profiles : Compounds with oxetane or reactive ethers (e.g., tert-butoxy) exhibit higher toxicity risks, necessitating stringent handling protocols compared to the target compound’s moderate hazards .

Preparation Methods

General Synthetic Strategy

The preparation of (3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically follows these key steps:

2.1 Stereoselective Pyrrolidine Ring Construction

The pyrrolidine core is constructed via cyclization of suitably functionalized amino acid derivatives or precursors. This step ensures the correct (3R,4S) stereochemistry, often achieved by starting from chiral amino acids or using asymmetric synthesis techniques.2.2 Introduction of the Boc Protecting Group at Nitrogen (N-1)

The nitrogen at position 1 is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of a base like triethylamine). This step prevents unwanted side reactions at the nitrogen during subsequent transformations.2.3 Installation of the Fmoc Protecting Group at the Amino Function (C-4)

The amino group at C-4 is protected with the fluorenylmethoxycarbonyl (Fmoc) group by reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial for peptide synthesis applications, as Fmoc is a widely used amine protecting group removable under mild basic conditions.2.4 Final Purification and Characterization

The product is purified by chromatographic techniques (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Cyclization / Ring Formation | Chiral amino acid derivatives, coupling agents, solvents (e.g., DMF, DCM), mild heating | Formation of pyrrolidine ring with defined stereochemistry |

| 2 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (triethylamine), solvent (DCM) | Protection of N-1 nitrogen as Boc-carbamate |

| 3 | Fmoc Protection | Fmoc-Cl, base (triethylamine or NaHCO3), solvent (DMF or DCM), 0–25°C | Protection of C-4 amino group as Fmoc-carbamate |

| 4 | Purification | Silica gel chromatography, recrystallization | Isolation of pure (3R,4S)-4-Fmoc-N-Boc-pyrrolidine-3-carboxylic acid |

Research Findings and Optimization Notes

Stereochemical Control: Starting from enantiomerically pure amino acid precursors (e.g., L-proline derivatives) is essential to maintain the (3R,4S) configuration. Asymmetric catalysis or chiral auxiliaries can also be employed to enhance stereoselectivity.

Protecting Group Compatibility: The Boc and Fmoc groups are orthogonal protecting groups, allowing selective deprotection in peptide synthesis. The Boc group is acid-labile, while the Fmoc group is base-labile, enabling stepwise functional group manipulation.

Reaction Yields and Purity: Optimized reaction conditions typically yield the target compound in moderate to high yields (60–85%) with purity >95%, suitable for pharmaceutical and research applications.

Industrial Scale-Up: Continuous flow synthesis and automated peptide synthesizers have been adapted for large-scale production, improving reproducibility and reducing reaction times.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Chiral amino acid derivatives, Boc2O, Fmoc-Cl |

| Key Reactions | Cyclization, Boc protection, Fmoc protection |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), aqueous buffers |

| Bases | Triethylamine, sodium bicarbonate |

| Temperature Range | 0°C to room temperature (20–25°C) |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Typical Yields | 60–85% |

| Stereochemical Outcome | (3R,4S) configuration maintained |

| Analytical Characterization | NMR, MS, optical rotation, HPLC |

Q & A

Q. What are the key synthetic steps and protective group strategies for this compound?

The synthesis typically involves sequential protection of the pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) group is introduced first at the pyrrolidine nitrogen, followed by Fmoc (fluorenylmethoxycarbonyl) protection of the amino group at the 4-position. Carboxylic acid functionality is retained for downstream coupling. Critical steps include:

Q. How is structural confirmation achieved for this compound?

Characterization relies on orthogonal analytical methods:

- NMR : H and C NMR verify regiochemistry and stereochemistry (e.g., coupling constants for 3R,4S configuration).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+/ESI−).

- HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Q. What safety precautions are essential during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1B for skin corrosion) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation) .

- Storage : 2–8°C in sealed, desiccated containers to prevent hydrolysis of Boc/Fmoc groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield for analogous Fmoc-protected compounds .

- Solvent optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve Boc/Fmoc coupling efficiency .

- Catalytic methods : Palladium-catalyzed reductive cyclization (for related nitroarene intermediates) minimizes side-product formation .

Q. How are stereochemical inconsistencies resolved between computational predictions and experimental data?

- X-ray crystallography : Definitive assignment of 3R,4S configuration via single-crystal analysis (e.g., compare with (2S,4R)-pyrrolidine derivatives in ).

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers when crystallography is impractical .

- DFT calculations : Compare experimental H NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) .

Q. What strategies address contradictions in biological activity data across structural analogs?

- Structure-activity relationship (SAR) tables : Compare substituent effects (e.g., fluorine vs. phenylthio groups) on target binding (Table 1, ).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity discrepancies caused by stereochemical variations .

- Protease stability assays : Test Boc/Fmoc deprotection rates under physiological conditions to explain divergent in vivo results .

Q. How is the lack of ecological toxicity data mitigated in risk assessments?

- Read-across models : Use data from structurally similar compounds (e.g., 4-(phenylthio)butanoic acid derivatives with known LD50 values) .

- QSAR predictions : Estimate persistence (e.g., BIOWIN models) and bioaccumulation potential (logKow calculations) .

- Microtox assays : Screen for acute aquatic toxicity using Vibrio fischeri .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.